1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane
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Overview
Description
1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane is a complex organic compound known for its unique bicyclic structure. This compound features two methoxyphenyl groups attached to a dioxabicyclo[2.2.2]octane core, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane typically involves the reaction of 4-methoxyphenyl derivatives with a suitable dioxabicyclo[2.2.2]octane precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Quinuclidine: Similar bicyclic structure but with different functional groups.
Tropane: Another bicyclic compound with distinct pharmacological properties.
Uniqueness
1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane is unique due to its methoxyphenyl groups, which impart specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
114396-01-9 |
---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,4-bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H22O4/c1-21-17-7-3-15(4-8-17)19-11-13-20(14-12-19,24-23-19)16-5-9-18(22-2)10-6-16/h3-10H,11-14H2,1-2H3 |
InChI Key |
HCXCIOGPIUHGLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(CC2)(OO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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